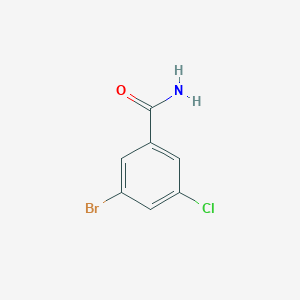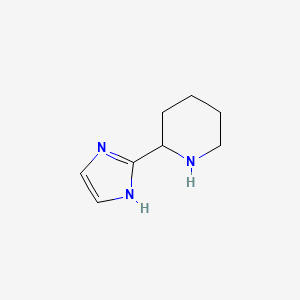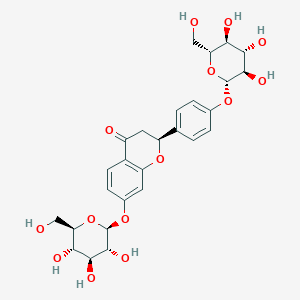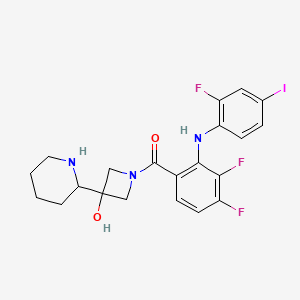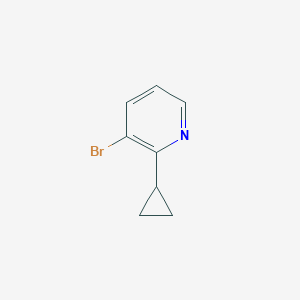
3-Bromo-2-cyclopropylpyridine
Overview
Description
3-Bromo-2-cyclopropylpyridine is an organic compound with the molecular formula C8H8BrN It is a derivative of pyridine, where a bromine atom is substituted at the third position and a cyclopropyl group is attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
Brominated compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It is known that brominated compounds can cause membrane damage and react with cell constituents such as cysteine, glutathione, and proteins . The oxidation of thiol groups to disulfides may be a primary action .
Biochemical Pathways
Brominated compounds are known to interfere with various cellular processes, potentially disrupting normal biochemical pathways .
Result of Action
Brominated compounds can cause membrane damage and disrupt normal cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of brominated compounds .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-cyclopropylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with enzymes such as hexokinase and succinate dehydrogenase. The interaction with hexokinase involves the alkylation of the enzyme, leading to the inhibition of glycolysis by preventing the conversion of glucose to glucose-6-phosphate . This inhibition results in a decrease in adenosine triphosphate (ATP) production, which is crucial for cellular energy.
Additionally, this compound affects succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. The compound impairs the activity of succinate dehydrogenase, leading to reduced ATP production and increased reactive oxygen species (ROS) generation . These interactions highlight the compound’s role in disrupting cellular energy metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce cell death through multiple mechanisms, including apoptosis, necroptosis, and autophagy . The inhibition of glycolysis and mitochondrial function leads to energy depletion, which triggers these cell death pathways.
Furthermore, this compound influences cell signaling pathways by modulating the activity of key proteins involved in these pathways. For instance, the compound has been found to affect the AKT/protein kinase B signaling pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, the compound can suppress tumor growth and induce cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the alkylation of hexokinase, which inhibits its activity and disrupts glycolysis . This inhibition leads to a decrease in ATP production and an increase in ROS generation, contributing to cellular stress and cell death.
The compound also interacts with succinate dehydrogenase, impairing its function and further reducing ATP production . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of glycolysis and sustained cellular stress .
Over extended periods, the degradation of this compound can lead to a decrease in its inhibitory effects on enzymes and cellular processes . This temporal aspect is important for understanding the compound’s potential as a therapeutic agent and its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce cell death without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including hepatotoxicity and neurotoxicity .
Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the compound’s efficacy but may increase the risk of toxic effects . These findings highlight the importance of dosage optimization in the use of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting glycolysis and mitochondrial metabolism. The compound inhibits hexokinase, preventing the conversion of glucose to glucose-6-phosphate and disrupting glycolysis . This inhibition leads to a decrease in ATP production and an increase in ROS generation.
Additionally, this compound impairs the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This impairment further reduces ATP production and disrupts cellular energy metabolism. The compound’s effects on these metabolic pathways highlight its potential as an anti-cancer agent by targeting the energy metabolism of tumor cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound has been shown to interact with proton-linked monocarboxylate transporters, which facilitate its uptake into cells .
Once inside the cells, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on glycolysis and mitochondrial function . The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the mitochondria, where it inhibits key enzymes involved in energy metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.
The accumulation of this compound in the mitochondria leads to the disruption of mitochondrial function, resulting in decreased ATP production and increased ROS generation . These effects contribute to the compound’s ability to induce cell death and suppress tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-cyclopropylpyridine involves the reaction of 2,3-dibromopyridine with cyclopropylboronic acid. This reaction is typically carried out at 100°C in the presence of palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate . Another method involves the Sandmeyer reaction, where 2-amino-5-cyclopropylpyridine reacts with organic nitrites in the presence of copper(II) halides .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyclopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, and bases like potassium phosphate are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 3-amino-2-cyclopropylpyridine.
Coupling Reactions: Products include various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-Bromo-2-cyclopropylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 2-Bromo-3-cyclopropylpyridine
- 3-Chloro-2-cyclopropylpyridine
- 3-Bromo-2-methylpyridine
Comparison: 3-Bromo-2-cyclopropylpyridine is unique due to the presence of both a bromine atom and a cyclopropyl group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
3-bromo-2-cyclopropylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYKZSFFFJHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727394 | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-27-8 | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944718-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-](/img/structure/B3030617.png)
